1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
Description
1-(2-Oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4-dione derivative characterized by a 2-oxo-2-phenylethyl group at the 1-position and a p-tolyl (4-methylphenyl) substituent at the 3-position. This scaffold is part of a broader class of quinazoline-2,4-diones, which are pharmacologically significant due to their structural versatility and biological activities, including anticancer, antimicrobial, and antiviral properties . The compound’s synthesis typically involves N-alkylation reactions, as demonstrated in analogous quinazoline derivatives (e.g., alkylation with ethyl chloroacetate in dimethylformamide) . Its structural features, such as the electron-rich aromatic substituents, may enhance interactions with biological targets like tyrosine kinases (e.g., c-Met and VEGFR-2) .
Properties
IUPAC Name |
3-(4-methylphenyl)-1-phenacylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-16-11-13-18(14-12-16)25-22(27)19-9-5-6-10-20(19)24(23(25)28)15-21(26)17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIQAIONXLNSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts acylation using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a nucleophilic aromatic substitution reaction using p-tolylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that compounds related to quinazoline derivatives exhibit significant antitumor properties. Specifically, studies have indicated that 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione shows selective inhibition against certain cancer cell lines.
-
Mechanism of Action :
- The compound may exert its antitumor effects through the inhibition of key enzymes involved in tumor proliferation and survival pathways.
- Case Studies :
Inhibition of Carbonic Anhydrases
Recent studies highlight the role of quinazoline derivatives in inhibiting carbonic anhydrases (CAs), which are metalloenzymes implicated in various physiological processes and diseases.
- Selectivity :
Pharmacological Applications
Given its biological activities, this compound holds promise for various pharmacological applications:
- Anticancer Agents :
- Its potential as an anticancer agent makes it a candidate for further development in cancer therapeutics.
- Targeting Metabolic Disorders :
- By inhibiting carbonic anhydrases, this compound may also find applications in treating metabolic disorders where these enzymes play a crucial role.
Mechanism of Action
The mechanism of action of 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Quinazoline-2,4-dione derivatives are distinguished by substitutions at the 1- and 3-positions. Below is a comparative analysis of key analogues:
Key Observations :
- Bulky vs.
- Antiviral vs. Anticancer: Mercaptoethyl (5a) and bromophenoxypentyl (25) derivatives show antiviral activity, whereas the target compound’s aromatic substituents align with anticancer kinase inhibitors like cabozantinib .
Anticancer Activity
- Compound 4b : Incorporates a nitrobenzylidene hydrazine group, showing enhanced kinase binding via hydrogen bonding and hydrophobic interactions .
- Compound 2c : Features a cyclohexyl group, demonstrating moderate antiproliferative activity (IC₅₀ = 8.3 µM against HT-29 colorectal cancer) .
Antimicrobial Activity
- Oxadiazole Derivatives : 1,3-Disubstituted derivatives with oxadiazole rings (e.g., compound III) exhibit broad-spectrum antibacterial activity (MIC = 1–4 µg/mL against S. aureus and E. coli) .
Physicochemical Properties
- Water Solubility : The target compound’s logP (predicted ~3.5) is higher than morpholine-containing analogues (e.g., 2f, logP = 1.2), suggesting reduced solubility but improved membrane permeability .
- Oral Bioavailability : In silico ADME predictions for 3-substituted derivatives indicate high bioavailability (>80% absorption) due to balanced hydrophilicity .
Biological Activity
1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has been extensively studied for its diverse biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H18N2O3, with a molecular weight of 370.4 g/mol. Its structure includes a quinazoline core substituted at critical positions that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O3 |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 899781-98-7 |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated several quinazoline derivatives for their effectiveness against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli strains. The inhibition zones ranged from 9 mm to 15 mm depending on the bacterial strain tested .
Antitumor Activity
Quinazolines have been recognized for their antitumor potential. In vitro studies on various human tumor cell lines revealed that derivatives of quinazoline, including our compound of interest, significantly inhibited cell proliferation. The average logGI50 values for various derivatives were reported to be around -6.1 to -6.45, indicating potent antitumor activity .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes such as bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antimicrobial agents .
Case Studies
- Antimicrobial Efficacy : In a comparative study, the compound was found to be effective against Candida albicans, with an inhibition zone value of 11 mm and a minimum inhibitory concentration (MIC) of 80 mg/mL. This efficacy was noted to surpass that of standard antibacterial drugs like ampicillin .
- Antitumor Activity : A study involving the synthesis of various quinazoline derivatives indicated that modifications at specific positions (1 and 3) could enhance antitumor activity. The most effective compounds exhibited significant growth inhibition in multiple human tumor cell lines .
Q & A
Q. What are the established synthetic routes for 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione?
The compound is typically synthesized via cyclocondensation reactions. Traditional methods involve anthranilic acid derivatives reacting with chlorosulfonyl isocyanate or phosgene, though these reagents are toxic and environmentally hazardous . Modern approaches explore replacing phosgene with CO₂ under catalytic conditions (e.g., using ionic liquids or metal oxides) to improve sustainability. Key steps include forming the quinazoline-dione core via cyclization and introducing substituents like the 2-oxo-2-phenylethyl group through nucleophilic substitution .
Q. How is structural characterization performed for this quinazoline-dione derivative?
Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated in related quinazoline-dione structures . Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions, IR spectroscopy for identifying carbonyl stretches (~1700 cm⁻¹), and mass spectrometry for molecular weight validation .
Q. What preliminary biological activities have been reported for this compound?
Quinazoline-diones are frequently screened for antimicrobial activity. For example, structurally similar derivatives exhibit inhibition against Staphylococcus aureus and Escherichia coli via mechanisms likely involving interference with bacterial DNA gyrase or cell wall synthesis . However, activity depends on substituent patterns; the p-tolyl group may enhance lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for quinazoline-diones?
Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, concentrations) or compound purity. To address this, standardize testing using CLSI guidelines, validate purity via HPLC (>95%), and perform dose-response curves (IC₅₀ calculations). Comparative studies with positive controls (e.g., ciprofloxacin) are critical .
Q. What strategies optimize the synthesis yield of this compound while minimizing toxic byproducts?
Replace phosgene with dimethyl carbonate or CO₂ as greener carbonyl sources . Reaction parameters (temperature, solvent, catalyst) must be optimized: for example, using DMF as a solvent at 80–100°C improves cyclization efficiency. Catalysts like CeCl₃·7H₂O can enhance reaction rates and reduce side products .
Q. How can computational modeling aid in designing derivatives with enhanced bioactivity?
Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to target proteins (e.g., DNA gyrase). QSAR models identify critical substituent features (e.g., electron-withdrawing groups at the phenyl ring improve antibacterial potency). DFT calculations assess stability and reactivity of intermediates .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?
Employ a split-plot factorial design to systematically vary substituents (e.g., p-tolyl vs. halogenated aryl groups) and evaluate biological responses. Use ANOVA to identify statistically significant factors. Include negative controls to rule out assay artifacts .
Q. How can researchers address low solubility in pharmacological assays?
Formulation strategies include co-solvents (DMSO/water mixtures), micellar encapsulation (using Pluronic F-68), or salt formation (e.g., hydrochloride salts). Solubility can be predicted preemptively via Hansen solubility parameters or molecular dynamics simulations .
Methodological Considerations
Q. What analytical techniques validate synthetic intermediates during multi-step synthesis?
Monitor reactions via TLC (Rf tracking) and isolate intermediates using column chromatography (silica gel, hexane/EtOAc gradients). LC-MS ensures intermediate integrity, while 2D NMR (COSY, HSQC) resolves complex stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
